molecular formula C5H2Cl2F3N3 B6211879 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine CAS No. 2758000-85-8

2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B6211879
CAS No.: 2758000-85-8
M. Wt: 232
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Description

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 5, and an amino group at position 4. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the chlorination of 5-(trifluoromethyl)pyrimidine derivatives. One common method includes the reaction of 5-(trifluoromethyl)pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at positions 2 and 6 .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interfere with DNA and RNA synthesis by incorporating into the nucleic acid chains, leading to the disruption of cellular processes .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine
  • 5-(Trifluoromethyl)pyrimidine derivatives

Comparison: 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2758000-85-8

Molecular Formula

C5H2Cl2F3N3

Molecular Weight

232

Purity

95

Origin of Product

United States

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